Lenalidomide 4'-alkyl-C3-azide
Description
Historical Context and Evolution from Thalidomide Analogs
The journey from thalidomide to this compound is rooted in the mid-20th century discovery of thalidomide’s teratogenic effects, which spurred investigations into its mechanism of action. Initial studies revealed thalidomide’s ability to inhibit tumor necrosis factor-alpha (TNF-α) and disrupt angiogenesis, leading to its repurposing for hematologic malignancies like multiple myeloma. However, dose-limiting neurotoxicity and thrombotic risks prompted the development of second-generation analogs.
Immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide, emerged through systematic modifications of thalidomide’s phthaloyl ring. The introduction of an amino group at the fourth carbon position (C4) of the isoindolinone ring marked a critical innovation, enhancing CRBN binding affinity while reducing off-target effects. This structural adjustment improved the therapeutic index, enabling FDA approvals for myelodysplastic syndromes and multiple myeloma. This compound extends this lineage by incorporating a C4-functionalized alkyl-azide linker, transforming the molecule from a therapeutic agent into a chemical biology tool.
Structural Relationship to Lenalidomide and Pomalidomide
This compound retains the core structural elements of its parent compounds while introducing strategic modifications (Table 1). The molecule preserves the glutarimide ring critical for CRBN binding and the isoindolinone moiety responsible for substrate recruitment. Key distinctions include:
The alkyl-C3-azide modification at C4 introduces a 6.8 Å spacer (calculated from molecular models), positioning the azide group for strain-promoted alkyne-azide cycloaddition (SPAAC) without steric hindrance. This design preserves the hydrogen-bonding network between the glutarimide ring and CRBN’s tri-Trp pocket, as demonstrated in crystallographic studies of analogous compounds.
Rationale for Alkyl-C3-Azide Functionalization
The alkyl-C3-azide functionalization addresses three key challenges in PROTAC development:
- CRBN Engagement Specificity : By retaining lenalidomide’s CRBN-binding pharmacophore, the compound maintains high-affinity interaction (Kd ≈ 100-250 nM) while avoiding off-target E3 ligases.
- Conjugation Flexibility : The terminal azide enables copper-free click chemistry with cycloalkynes, permitting modular assembly of PROTACs without damaging biomolecules.
- Linker Optimization : The three-carbon alkyl chain balances rigidity and flexibility, allowing optimal positioning of the warhead relative to CRBN’s catalytic site. Molecular dynamics simulations suggest this length minimizes entropic penalties during ternary complex formation.
In proteomic studies, the alkyl-C3-azide linker demonstrated superior performance compared to shorter (C1-C2) or longer (C4-C6) spacers, achieving 85-90% conjugation efficiency in model PROTAC systems. The azide’s bioorthogonal reactivity further enables the creation of photoaffinity probes for target identification, as evidenced by recent work with analog photo-lenalidomide.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
InChI Key |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Lenalidomide as the Base Scaffold
Lenalidomide (HY-A0003) serves as the primary starting material due to its established synthesis and commercial availability. Its structure provides the phthalimide and piperidine-2,6-dione moieties critical for cereblon binding.
Alkylation Reagents
The alkyl-C3 linker is introduced using reagents such as:
- 1-Bromo-3-chloropropane for nucleophilic substitution.
- Propargyl bromide followed by azide functionalization.
Stepwise Synthetic Routes
Route 1: Direct Modification of Lenalidomide
This method involves sequential alkylation and azidation of lenalidomide:
Alkylation at the 4'-Position
Azide Introduction
Route 2: Multi-Step Synthesis from Glutamine Derivatives
A patent (CN105440012A) outlines an alternative route starting from N-Boc-glutamine methyl ester:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Intramolecular cyclization | CDI (1.2 eq), DMAP (0.1 eq), THF, reflux, 48 h | 64% |
| 2 | Deprotection | NaCl (25% w/w in H₂O), 100°C, 4 h | 98% |
| 3 | Condensation | 2-Bromomethyl-3-nitrobenzoate, DMF, 60°C, 24 h | 72% |
| 4 | Nitro reduction | Fe powder (60 eq), NH₄Cl (4 eq), EtOH/H₂O (3:1), 90°C, 6 h | 85% |
This route avoids direct modification of lenalidomide but requires additional steps to reconstruct the isoindole ring.
Critical Reaction Parameters
Solvent Systems
Catalysts and Bases
- K₂CO₃ : Facilitates deprotonation in alkylation.
- DMAP : Accelerates cyclization via nucleophilic catalysis.
Purification and Characterization
Chromatographic Methods
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| HPLC Purity | ≥95% | |
| Melting Point | 198–202°C | |
| ¹H NMR (DMSO-d6) | δ 7.85 (s, 1H, ArH), 4.45 (t, J=6.5 Hz, 2H, CH₂N₃) |
Comparative Analysis of Methods
| Parameter | Route 1 (Direct Modification) | Route 2 (Glutamine Derivative) |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | ~55% | ~35% |
| Scalability | High | Moderate |
| Purity | ≥95% | ≥98% |
Route 1 is favored for its simplicity and scalability, while Route 2 offers higher purity at the cost of additional steps.
Challenges and Optimization
- Azide Stability : The terminal azide group is sensitive to light and moisture, necessitating inert atmosphere handling.
- Byproduct Formation : Alkylation at competing sites (e.g., the piperidine nitrogen) is minimized using bulky bases like K₂CO₃.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Reduces reaction times and improves safety for nitro reduction steps.
- Cost Efficiency : Sodium azide and Fe/NH₄Cl systems are economically viable for large batches.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: Lenalidomide 4’-alkyl-C3-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules such as PROTACs .
Common Reagents and Conditions:
CuAAC Reaction: Copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC Reaction: Molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, without the need for a catalyst.
Major Products: The major products formed from these reactions are conjugates of Lenalidomide 4’-alkyl-C3-azide with various target molecules, which can be used in the development of PROTACs and other bioactive compounds .
Scientific Research Applications
PROTAC Development
Lenalidomide 4'-alkyl-C3-azide is predominantly used in the synthesis of PROTACs, which are bifunctional small molecules designed to induce targeted protein degradation. By utilizing this compound, researchers can create novel PROTACs that selectively degrade oncogenic proteins involved in cancer progression. The incorporation of the azide group facilitates click chemistry reactions, allowing for efficient conjugation with target ligands .
Cancer Therapeutics
Recent studies have demonstrated the effectiveness of lenalidomide-based therapies in treating multiple myeloma and other hematological malignancies. For instance, a study analyzing real-world data indicated that lenalidomide combined with dexamethasone improved patient outcomes significantly compared to other treatment regimens . The use of this compound in developing new therapeutic agents could enhance the efficacy and specificity of these treatments.
Case Study: Targeted Protein Degradation
A study highlighted the successful application of a PROTAC developed using this compound to degrade BRD4, a protein implicated in various cancers. The PROTAC demonstrated enhanced cellular potency and selectivity compared to traditional inhibitors, showcasing the potential of this compound in targeted therapy .
Clinical Implications
In clinical settings, the integration of lenalidomide derivatives like 4'-alkyl-C3-azide into treatment protocols has shown promise. For instance, patients with relapsed/refractory multiple myeloma receiving lenalidomide-based therapies exhibited improved progression-free survival rates when combined with proteasome inhibitors or monoclonal antibodies . This underscores the relevance of lenalidomide derivatives in enhancing therapeutic outcomes.
Mechanism of Action
The mechanism of action of Lenalidomide 4’-alkyl-C3-azide involves its role as a ligand for the ubiquitin E3 ligase cereblon (CRBN). This interaction facilitates the degradation of target proteins through the proteasome pathway. The azide group in the compound allows it to undergo click chemistry reactions, enabling the conjugation of various molecules for targeted protein degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Compound: Lenalidomide
- Mechanistic Similarities : Both compounds bind CRBN, modulating its substrate specificity to degrade neosubstrates like IKZF1 and IKZF3, critical for anti-cancer activity in MM and 5q MDS .
- Key Differences : Lenalidomide 4'-alkyl-C3-azide’s azide group enables PROTAC conjugation, whereas unmodified lenalidomide lacks this capability. The parent compound also degrades CK1α, contributing to its therapeutic effects but increasing off-target risks .
- Pharmacokinetics : Lenalidomide exhibits rapid absorption (90% bioavailability), renal excretion (82% unchanged in urine), and a short half-life (3–4 hours). In contrast, the pharmacokinetics of its 4'-alkyl-C3-azide derivative remain uncharacterized but are hypothesized to differ due to structural modifications .
Thalidomide
- Structural Differences: Thalidomide lacks the amino group at the C4 phthalimide position present in lenalidomide, reducing its affinity for CRBN and impairing CK1α degradation .
- Functional Divergence : While both induce IKZF1/3 degradation, this compound’s click chemistry compatibility enhances its utility in PROTACs, a feature absent in thalidomide .
Pomalidomide and Iberdomide
- Degradation Profiles : Pomalidomide and iberdomide share lenalidomide’s CRBN-binding properties but exhibit distinct neosubstrate selectivity. For example, pomalidomide shows stronger degradation of ZFP91 and SALL4, whereas lenalidomide derivatives prioritize IKZF1/3 and CK1α .
- Excretion : Pomalidomide is excreted primarily as metabolites (73% in urine), contrasting with lenalidomide’s renal clearance of unchanged drug .
Comparison with Modified Lenalidomide Derivatives
6-Fluoro Lenalidomide
- Selectivity : 6-Fluoro substitution enhances selectivity for IKZF1/3 and CK1α while avoiding degradation of developmental proteins like SALL4, reducing off-target toxicity .
- Efficacy : Demonstrates stronger anti-proliferative effects in MM and 5q MDS cell lines compared to unmodified lenalidomide .
4-Acylated and Alkyl-Connected Lenalidomide Derivatives
- PROTAC Applications : Alkyl-connected derivatives (e.g., lenalidomide-C3-PEG3-N3) are used in PROTACs to recruit CRBN, similar to 4'-alkyl-C3-azide. However, 4-acylated variants are less common in PROTAC designs due to reduced conjugation flexibility .
- Synthetic Utility : Alkyl-linked derivatives enable stable integration into PROTAC architectures, whereas acylated forms may introduce steric hindrance .
PROTAC-Specific Derivatives
Research and Clinical Implications
- PROTAC Advancements : this compound has enabled the synthesis of selective degraders for BET proteins and other targets, showing anti-proliferative effects in preclinical models .
Biological Activity
Lenalidomide, a derivative of thalidomide, has shown significant therapeutic potential, particularly in hematological malignancies such as multiple myeloma (MM). The compound “Lenalidomide 4'-alkyl-C3-azide” is a modified version that has garnered interest due to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Lenalidomide operates primarily through the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitination and subsequent degradation of specific substrates involved in tumorigenesis and immune regulation.
- Ubiquitination of Transcription Factors : Lenalidomide induces the ubiquitination of IKZF1 and IKZF3, leading to their proteasomal degradation. This action is particularly significant in multiple myeloma, where the reduction of these transcription factors contributes to cell death .
- Cytokine Modulation : Lenalidomide has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the secretion of anti-inflammatory cytokine IL-10. This modulation is vital for its immunomodulatory effects .
- Cell Cycle Regulation : The compound upregulates cyclin-dependent kinase inhibitors (CDKIs) like p21/waf1, which are essential for cell cycle regulation. This upregulation occurs through epigenetic mechanisms that alter histone modifications at the p21 promoter .
Biological Activity and Therapeutic Implications
The biological activity of this compound extends beyond its role in cell death and includes various therapeutic implications:
- Efficacy in Multiple Myeloma : Clinical studies have demonstrated that lenalidomide, especially when combined with dexamethasone, significantly improves patient outcomes in multiple myeloma. For instance, a phase II trial reported an overall response rate (ORR) of up to 92% when combined with elotuzumab .
| Combination Therapy | Overall Response Rate (ORR) |
|---|---|
| Lenalidomide + Dexamethasone | Up to 92% |
| Daratumumab + Lenalidomide + Dexamethasone | 81% |
- Immunomodulatory Effects : The ability of lenalidomide to enhance T-cell and NK-cell proliferation suggests its potential as an immunotherapy agent. Increased IL-2 production following lenalidomide treatment indicates an activation of antileukemic immune responses .
Case Studies
Several case studies illustrate the clinical efficacy and safety profile of lenalidomide:
- Case Study 1 : A Portuguese study highlighted a patient with relapsed multiple myeloma who achieved a complete response after receiving lenalidomide combined with dexamethasone. The treatment was well tolerated, with minimal adverse effects noted .
- Case Study 2 : Another case involved a patient with del(5q) myelodysplastic syndrome who responded positively to lenalidomide therapy, showcasing its specific action on haploinsufficient cells .
Future Directions
Research into this compound is ongoing, focusing on:
- Enhanced Potency : Investigating structural modifications to improve the potency and specificity against cancer cells while minimizing side effects.
- Combination Therapies : Exploring synergistic effects with other agents like proteasome inhibitors or monoclonal antibodies to enhance therapeutic efficacy.
Q & A
Basic: What is the molecular mechanism of Lenalidomide 4'-alkyl-C3-azide in targeted protein degradation?
Answer:
this compound functions as a cereblon (CRBN)-binding ligand in PROTACs (Proteolysis-Targeting Chimeras). Its structure enables recruitment of CRBN, a component of the E3 ubiquitin ligase complex, which ubiquitinates target proteins for proteasomal degradation . The azide group allows conjugation via click chemistry (e.g., CuAAc or SPAAC) to alkynylated or DBCO-functionalized warhead molecules, facilitating modular PROTAC design .
Methodological Insight:
- Use biophysical assays (e.g., surface plasmon resonance) to validate CRBN binding affinity.
- Confirm ternary complex formation (CRBN–PROTAC–target protein) via co-immunoprecipitation or AlphaScreen assays.
Advanced: How can researchers optimize conjugation efficiency of this compound in PROTAC synthesis?
Answer:
Conjugation efficiency depends on reaction conditions:
- CuAAc: Requires Cu(I) catalysts (e.g., TBTA) and reducing agents (sodium ascorbate) at 25–37°C .
- SPAAC: Strain-promoted reactions (e.g., with DBCO) avoid copper toxicity and enable cell-compatible labeling .
Data Table:
| Reaction Type | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CuAAc | TBTA | 85–92 | ≥95% |
| SPAAC | None | 78–88 | ≥90% |
Methodological Insight:
- Monitor reaction kinetics via LC-MS to identify optimal stoichiometry and time.
- Use orthogonal purification (e.g., size-exclusion chromatography) to isolate PROTACs.
Basic: What clinical evidence supports the use of lenalidomide derivatives in multiple myeloma maintenance therapy?
Answer:
Phase 3 trials show lenalidomide maintenance post-autologous stem cell transplantation (ASCT) improves median progression-free survival (PFS) from 23 to 41 months (HR: 0.50; p<0.001) . However, second primary cancers increased (3.1 vs. 1.2 per 100 patient-years) .
Methodological Insight:
- Design trials with PFS as the primary endpoint and pre-stratify for cytogenetic risk (e.g., del(17p)) .
- Monitor long-term toxicity via standardized adverse event reporting (CTCAE v5.0).
Advanced: How should researchers resolve contradictory data on lenalidomide maintenance duration in myeloma?
Answer:
Contradictions arise from heterogeneous patient populations. Evidence suggests:
- MRD-negative patients: Benefit plateaus after 3 years (HR: 0.62; p=0.06 beyond 3 years) .
- MRD-positive patients: Continuous maintenance until progression improves PFS (HR: 0.14 at 4 years) .
Methodological Insight: - Incorporate MRD assessment (NGS or flow cytometry) at randomization.
- Use adaptive trial designs (e.g., I-SPY2) to tailor maintenance duration based on MRD status.
Advanced: How to analyze contradictory efficacy data between lenalidomide combinations (e.g., with dexamethasone vs. obinutuzumab)?
Answer:
Discrepancies arise from differing mechanisms:
- Lenalidomide + dexamethasone: Synergy via immunomodulation but toxicity limits high-dose use .
- Lenalidomide + obinutuzumab: Enhanced ADCC and NK cell activation in lymphoma .
Methodological Insight: - Conduct network meta-analyses to compare regimens across trials.
- Use Cox proportional hazards models with stratification for prior therapies and biomarker status.
Basic: What preclinical models validate this compound’s activity?
Answer:
- In vitro: MM.1S (multiple myeloma) and SU-DHL-4 (lymphoma) cell lines assess CRBN-dependent degradation .
- In vivo: NSG mice xenografted with human MM cells evaluate tumor growth inhibition .
Methodological Insight: - CRISPR-Cas9 knockout of CRBN confirms on-target effects.
- Pharmacodynamic markers (e.g., IKZF1/3 degradation) validate mechanism.
Advanced: How to design trials testing this compound in combination therapies?
Answer:
- Dose escalation: Use Bayesian models (e.g., CRM) to minimize toxicity while maintaining efficacy .
- Endpoint selection: Prioritize composite endpoints (e.g., CR rate + MRD negativity) in high-risk MDS .
Example Design:
| Phase | Population | Regimen | Primary Endpoint |
|---|---|---|---|
| I/II | Relapsed/Refractory DLBCL | Tafasitamab + this compound | ORR (Lugano criteria) |
Basic: What are key safety considerations for handling this compound in lab settings?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological Insight: - Conduct regular LC-MS checks for compound stability under storage conditions (2–8°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
